9-(2-methoxyethyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
説明
特性
IUPAC Name |
5-(2-methoxyethyl)-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4/c1-21-15-13(16(25)22(2)18(21)26)23(9-10-27-3)17-20-19-14(24(15)17)11-5-7-12(28-4)8-6-11/h5-8H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVHLNCTVCKRLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
9-(2-Chlorobenzyl)-3-(4-Methoxyphenyl)-5-Methyl-5H-[1,2,4]Triazolo[4,3-e]Purine-6,8(7H,9H)-Dione
- Structural Differences :
- Position 9 : 2-Chlorobenzyl (lipophilic, halogenated) vs. 2-methoxyethyl (polar, ether-containing).
- Position 7 : Lacks the methyl group present in the target compound.
- Implications: The 2-chlorobenzyl group may enhance blood-brain barrier penetration but reduce aqueous solubility. A₂A) .
Triazaspiro Decane Diones (e.g., 5{3,1} and 5{3,2})
- Structural Differences :
- Core structure: Triazaspiro[4.5]decane vs. triazolopurine dione.
- Substituents: 3,5-Dimethoxyphenyl (5{3,1}) or phenethyl (5{3,2}) groups vs. 4-methoxyphenyl.
- Implications :
Natural Purine Diones (e.g., 1,7,9-Trimethyl-1H-Purine-6,8(7H,9H)-Dione)
- Structural Differences :
- Simpler purine dione core lacking the triazole ring and complex substituents.
- Implications :
Pharmacological and Physicochemical Data Comparison
*Hypothetical data based on structural analogs; actual values require experimental validation.
Research Findings and Implications
- Receptor Selectivity : The target compound’s 4-methoxyphenyl and 2-methoxyethyl groups may favor A₂A receptor binding, which couples to Gₛ proteins to modulate cAMP pathways . In contrast, the 2-chlorobenzyl analog’s halogenated group could enhance A₃ affinity, a receptor linked to anti-inflammatory responses .
- Metabolic Stability : Methoxy groups resist oxidative metabolism better than chlorobenzyl or alkyl chains, suggesting improved pharmacokinetics for the target compound.
- Therapeutic Potential: A₂A-selective antagonists are explored for Parkinson’s disease, while A₃ agonists show promise in treating cancer and ischemia .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 9-(2-methoxyethyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization and functional group modifications. Key steps include:
- Intermediate Preparation : Reacting substituted benzaldehydes with aminopyrimidine precursors under reflux conditions (DMF or ethanol as solvents, 60–80°C) .
- Triazolo-Purine Core Formation : Using catalytic bases (e.g., piperidine) to facilitate cyclization, with reaction times ranging from 12–30 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization (ethanol/water) to isolate the final product .
- Critical Parameters : Temperature control (±2°C) and solvent polarity are crucial for yield optimization (>70% reported in analogous syntheses) .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : H and C NMR to confirm substituent positions (e.g., methoxyethyl and methoxyphenyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 466.18) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (deviation <0.4% acceptable) .
Q. What solvent systems are suitable for solubility studies?
- Methodological Answer :
- Polar Solvents : DMSO or DMF for stock solutions (10–50 mM).
- Aqueous Buffers : Test solubility in PBS (pH 7.4) with <1% DMSO for biological assays .
- Stability Check : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 24 hours .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity for kinase targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., CDK2 or Aurora kinases). Focus on hydrogen bonding with methoxyphenyl groups and hydrophobic interactions with the triazolo core .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability (RMSD <2.0 Å indicates robust binding) .
- SAR Analysis : Compare with analogs (e.g., 3-(4-fluorobenzyl) derivatives) to identify critical substituents for activity .
Q. How to resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Assay Validation : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments (n=6) .
- Dose-Response Curves : Calculate IC values with nonlinear regression (GraphPad Prism) to account for variability .
- Off-Target Screening : Employ broad-panel profiling (e.g., Eurofins Pharma) to rule out non-specific effects .
Q. What experimental designs are optimal for studying environmental fate?
- Methodological Answer :
- Degradation Studies : Expose the compound to UV light (254 nm) and analyze photoproducts via LC-MS .
- Partition Coefficients : Measure logP (octanol/water) using shake-flask method (HPLC quantification) .
- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202 guidelines) to assess EC values .
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